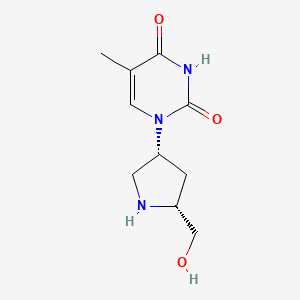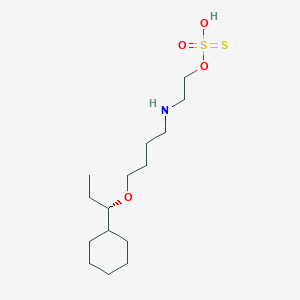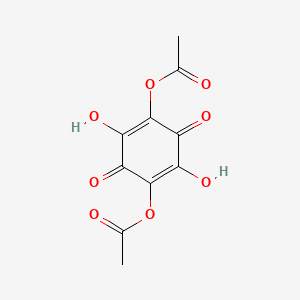
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate is an organic compound known for its unique chemical structure and reactivity. This compound features a cyclohexa-1,4-diene core with two hydroxyl groups and two keto groups, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate typically involves the acetylation of 2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate exerts its effects involves interactions with various molecular targets. The hydroxyl and keto groups enable the compound to participate in hydrogen bonding and electron transfer processes, influencing biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the acetate groups.
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene: The parent compound without acetylation.
1,4-Dihydroxy-2,5-dimethoxybenzene: Features methoxy groups instead of acetates.
Uniqueness
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate is unique due to its acetylated hydroxyl groups, which enhance its solubility and reactivity compared to its non-acetylated counterparts. This modification allows for more diverse applications and improved performance in various chemical reactions.
Propiedades
Número CAS |
20129-59-3 |
|---|---|
Fórmula molecular |
C10H8O8 |
Peso molecular |
256.17 g/mol |
Nombre IUPAC |
(4-acetyloxy-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H8O8/c1-3(11)17-9-5(13)7(15)10(18-4(2)12)8(16)6(9)14/h13,16H,1-2H3 |
Clave InChI |
REECMDYNMZHBHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=O)C(=C(C1=O)O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


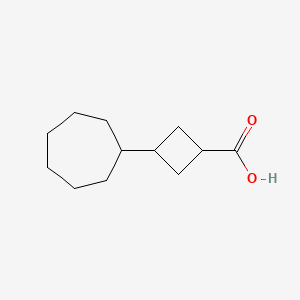
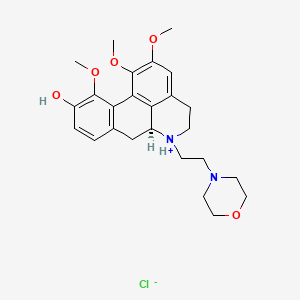
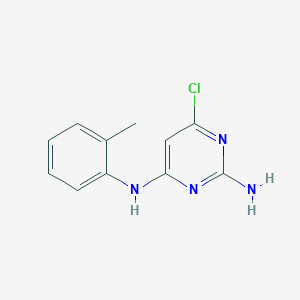

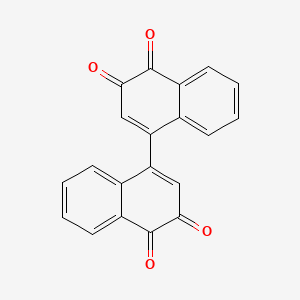
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
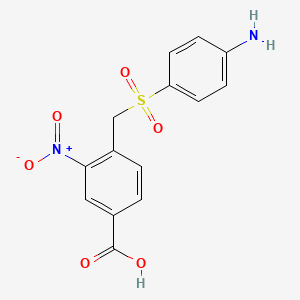
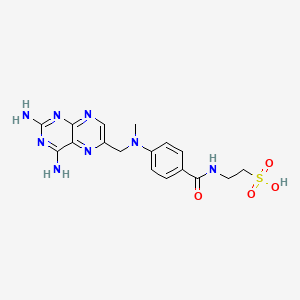
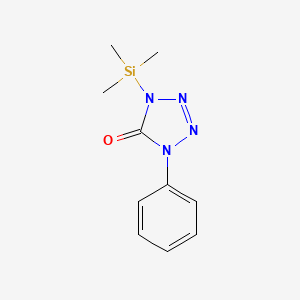
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
